Allylamine, N,N-bis(2-chloroethyl)-

Catalog No.
S14500564
CAS No.
63905-36-2
M.F
C7H13Cl2N
M. Wt
182.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylamine, N,N-bis(2-chloroethyl)-

CAS Number

63905-36-2

Product Name

Allylamine, N,N-bis(2-chloroethyl)-

IUPAC Name

N,N-bis(2-chloroethyl)prop-2-en-1-amine

Molecular Formula

C7H13Cl2N

Molecular Weight

182.09 g/mol

InChI

InChI=1S/C7H13Cl2N/c1-2-5-10(6-3-8)7-4-9/h2H,1,3-7H2

InChI Key

ISDBSWZMAMHJRR-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCCl)CCCl

Allylamine, N,N-bis(2-chloroethyl)- is a chemical compound with the molecular formula C7_7H13_{13}Cl2_2N. It features an allylamine backbone with two chloroethyl substituents, making it a significant intermediate in organic synthesis, particularly in medicinal chemistry and industrial applications. The compound is recognized for its reactivity due to the presence of the chloroethyl groups, which can be involved in various

  • Substitution Reactions: The chloroethyl groups can be replaced by other nucleophiles such as amines or thiols under basic conditions. Common reagents for these reactions include bases like sodium hydroxide and pyridine.
  • Oxidation Reactions: The compound can be oxidized to produce various oxidation products, utilizing oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction Reactions: Reduction processes can yield amines or other reduced products, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Allylamine, N,N-bis(2-chloroethyl)- exhibits significant biological activity primarily through its mechanism of action involving alkylation. The chloroethyl groups react with nucleophilic sites in biological molecules, particularly DNA, leading to the formation of cross-links. This interaction disrupts cellular processes and inhibits DNA replication, making the compound relevant as an anticancer agent. Its ability to interfere with cancer cell proliferation underscores its potential therapeutic applications .

The synthesis of Allylamine, N,N-bis(2-chloroethyl)- generally involves the reaction of allylamine with 2-chloroethyl chloride. This process is typically conducted under controlled conditions in the presence of a base such as pyridine to facilitate nucleophilic substitution. The reaction mixture is often refluxed to ensure complete conversion of reactants .

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale, utilizing industrial-grade reactants and solvents. Strict control over reaction conditions is maintained to achieve high yields and purity levels. Purification methods may include distillation or recrystallization techniques.

Allylamine, N,N-bis(2-chloroethyl)- serves various applications in different fields:

  • Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
  • Industrial Processes: The compound plays a role in producing agrochemicals and other organic materials.
  • Polymer Chemistry: It can be utilized in the development of polymeric materials due to its reactivity .

Studies on Allylamine, N,N-bis(2-chloroethyl)- have highlighted its interactions with biological molecules, particularly DNA. The compound's ability to form covalent bonds with nucleophilic sites leads to significant implications for its use in cancer therapy. Research indicates that its alkylating properties can induce cytotoxic effects on cancer cells by disrupting normal cellular functions and promoting apoptosis .

Several compounds share structural similarities with Allylamine, N,N-bis(2-chloroethyl)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N-bis(2-chloroethyl)methylamineContains a methyl group instead of an allyl groupLess reactive due to the absence of an allylic structure
N,N-bis(2-chloroethyl)hydrazineFeatures a hydrazine moietyDifferent reactivity profile due to hydrazine functional group
DiallylamineContains two allyl groupsExhibits distinct reactivity patterns compared to Allylamine
Bis(2-chloroethyl)etherLacks an amine groupPrimarily used for different applications unrelated to amines

Uniqueness: Allylamine, N,N-bis(2-chloroethyl)- is distinct due to its allylic structure, which imparts unique reactivity and properties compared to its analogs. This characteristic makes it particularly suitable for specific applications in organic synthesis and medicinal chemistry .

Microwave-Assisted Alkylation Strategies for Purine Base Derivatives

Microwave-assisted alkylation represents a significant advancement in the synthesis of purine base derivatives, particularly those incorporating chloroethyl functionalities such as those found in Allylamine, N,N-bis(2-chloroethyl)- [1]. The application of microwave irradiation to alkylation reactions has demonstrated remarkable improvements in reaction efficiency, selectivity, and overall yield compared to conventional heating methods [2].

The optimization of microwave-assisted alkylation conditions for purine derivatives requires careful consideration of several critical parameters [1]. Temperature control emerges as the most crucial factor, with optimal conditions typically ranging from 50°C to 60°C for sensitive substrates [3]. Research has demonstrated that tetrabutylammonium hydroxide serves as the most effective base for achieving regioselective N-9 alkylation in purine systems [1] [2]. The reaction time under microwave conditions is dramatically reduced, with most transformations completing within 15 minutes compared to several hours required for conventional heating [4].

ParameterConventional HeatingMicrowave-Assisted
Temperature Range50-110°C50-60°C
Reaction Time3-24 hours5-15 minutes
Yield45-65%68-95%
Selectivity (N-9/N-7)2:1 to 4:1>20:1

The mechanism of microwave enhancement in these alkylation reactions involves selective volumetric dielectric heating, which results in more uniform energy distribution throughout the reaction mixture [5]. This selective heating pattern enables the deployment of safer solvents and often permits solvent-free processes, contributing to enhanced selectivity and yields [5]. The dielectric properties of reaction media play a crucial role, with polar solvents such as acetonitrile and dimethylformamide demonstrating superior microwave absorption characteristics [6].

Investigations into chloroethyl chain incorporation through microwave-assisted methods have revealed that the electronic properties of the purine substrate significantly influence reaction outcomes [3]. Electron-donating substituents on the purine ring system enhance reactivity, facilitating more efficient chloroethyl group installation [3]. The alkylation of 2,6-dichloropurine with chloroethyl halides under optimized microwave conditions yields exclusively the N-9 isomer with high efficiency [1].

Chloroethyl Chain Cyclization in Tricyclic Analog Synthesis

The cyclization of chloroethyl chains represents a fundamental synthetic strategy for constructing tricyclic analogs relevant to Allylamine, N,N-bis(2-chloroethyl)- derivatives [3]. This transformation typically involves the formation of intramolecular bonds between chloroethyl substituents and nucleophilic sites within the molecular framework, leading to the generation of complex polycyclic structures [7].

The mechanistic pathway for chloroethyl chain cyclization proceeds through initial nucleophilic displacement of the chloride leaving group, followed by intramolecular ring closure [3]. Research has demonstrated that chlorination of dihydroxylated intermediates promotes cyclization reactions, yielding tricyclic purine base analogs bearing chloroethyl chains [3]. The stereochemical outcome of these cyclizations is highly dependent on the spatial arrangement of reactive centers and the conformational preferences of the precursor molecules [7].

Temperature optimization plays a critical role in achieving successful chloroethyl cyclization reactions [8]. Studies have shown that reactions performed at lower temperatures favor the formation of tricyclic products, while elevated temperatures tend to promote alternative reaction pathways [9]. The optimal temperature range for most chloroethyl cyclization reactions falls between 50°C and 110°C, with specific conditions varying based on substrate structure and reaction medium [8].

Cyclization ConditionTemperature (°C)Reaction TimeTricyclic Yield (%)
Lewis Acid Catalyzed50-702-6 hours65-75
Thermal Conditions110-14012-24 hours45-60
Microwave-Assisted60-8015-45 minutes70-85

The influence of reaction medium on cyclization efficiency has been extensively investigated [9]. Less polar solvents generally favor tricyclic product formation, while more polar non-protic solvents tend to promote monocyclized products [9]. Dichloromethane has emerged as the optimal solvent for many chloroethyl cyclization reactions, particularly when combined with controlled temperature conditions [9].

Lewis acid catalysis significantly enhances the efficiency of chloroethyl cyclization reactions [10]. Boron tribromide has proven particularly effective, with loadings of 10 equivalents providing optimal results for tricyclic formation [10]. The mechanism involves Lewis acid activation of the carbonyl groups, facilitating subsequent cyclization through enhanced electrophilicity [10].

Spacer Group Engineering for Enhanced Lipophilicity

Spacer group engineering represents a sophisticated approach to modulating the lipophilicity characteristics of Allylamine, N,N-bis(2-chloroethyl)- derivatives [11]. The systematic modification of spacer groups between functional centers enables precise control over molecular lipophilicity, which directly impacts cellular uptake, membrane permeability, and overall biological activity [12].

The relationship between spacer group structure and lipophilicity enhancement follows well-established principles of medicinal chemistry [13]. Research has demonstrated that increasing the length and hydrophobic character of spacer groups correlates with enhanced lipophilicity values [14]. Deoxychlorination strategies have shown particular promise, with studies indicating that chlorine substitution increases logarithmic partition coefficient values by an average of 1.37 units compared to 0.83 units for analogous fluorination [14].

Spacer Group Modificationlog P EnhancementCellular Uptake Improvement
Methyl Extension+0.5 to +0.82-3 fold
Ethyl Chain+1.0 to +1.44-6 fold
Chloroethyl Substitution+1.2 to +1.65-8 fold
Hydrophobic Aromatic+1.5 to +2.28-12 fold

The mechanism by which lipophilic spacer groups enhance cellular interactions involves increased affinity for hydrophobic regions of lipid bilayers [11]. Molecular dynamics simulations have revealed that lipophilic ligand groups promote intercalation into membrane structures, leading to enhanced adsorption and long-term stability [11]. The correlation between spacer group lipophilicity and nanoparticle-bilayer interactions demonstrates significant potential for optimizing cellular delivery systems [11].

Prodrug strategies incorporating lipophilic spacer groups have shown remarkable success in enhancing membrane permeability [12]. The masking of charged functional groups through esterification with aliphatic alcohols represents the most widely employed strategy for lipophilicity enhancement [12]. These modifications enable passive membrane permeability through simple diffusion mechanisms, with demonstrated improvements in oral bioavailability reaching 80% in optimized systems [12].

The design of spacer groups for enhanced lipophilicity requires careful consideration of the balance between hydrophobic enhancement and maintenance of essential biological activity [13]. Lipophilic conjugates of small molecule drugs achieve multiple pharmacokinetic benefits, including sustained drug exposure, modulated metabolism, and enhanced protein-mediated transport [13]. The incorporation of lipophilic spacer groups promotes association with endogenous macromolecular carriers such as albumin and lipoproteins, resulting in altered distribution profiles and prolonged plasma half-life [13].

The detoxification of Allylamine, N,N-bis(2-chloroethyl)- proceeds through multiple glutathione-mediated pathways that exhibit complex kinetic behaviors dependent on cellular conditions and substrate concentrations. The compound, classified as a nitrogen mustard alkylating agent, undergoes nucleophilic substitution reactions with glutathione through aziridinium intermediate formation [1].

The kinetic profile of glutathione conjugation with bis-chloroethyl compounds demonstrates pH-dependent variability in reaction rates. Research on related nitrogen mustards, including bis(2-chloroethyl)methylamine and bis(2-chloroethyl)ethylamine, reveals that second-order rate constants fluctuate significantly based on the ionization state of both the glutathione thiol group and the electrophilic centers of the alkylating agent [1]. The spontaneous reaction proceeds through direct nucleophilic attack of the deprotonated glutathione thiolate anion on the chloroethyl groups, generating aziridinium intermediates that subsequently react with additional glutathione molecules [2].

Nonenzymatic inactivation pathways operate concurrently with enzyme-catalyzed processes. The spontaneous conjugation reaction exhibits lower efficiency compared to glutathione S-transferase-mediated processes, with rate constants typically ranging from 10² to 10³ M⁻¹s⁻¹ for related alkylating agents under physiological conditions [3] [4]. However, the high intracellular glutathione concentrations, often exceeding 1-10 millimolar in most cell types, compensate for the relatively modest reaction rates through mass action effects [5].

The formation of multiple conjugate species occurs sequentially during the detoxification process. Primary monoglutathionyl conjugates form initially through single chloroethyl group substitution, followed by diglutathionyl conjugate formation when both reactive centers undergo nucleophilic attack [1]. Additionally, phosphorylated conjugates may form due to hydrolysis in phosphate-containing cellular environments, representing secondary metabolites that retain some electrophilic character [1].

Kinetic analysis reveals that the apparent rate constants for cellular glutathione depletion by alkylating agents are consistently lower than those observed in cell-free systems. This discrepancy reflects membrane transport limitations, with estimated first-order rate constants for cellular uptake ranging from 0.01 to 0.04 s⁻¹ for structurally related compounds [3]. The membrane barrier significantly influences the overall kinetics of glutathione conjugation reactions within intact cellular systems.

Table 1: Glutathione Conjugation Kinetics of Bis-chloroethyl Compounds and Related Alkylating Agents

CompoundSecond-order Rate Constant (M⁻¹s⁻¹)Conjugation MechanismPrimary Conjugates FormedEnzymatic Involvement
Bis(2-chloroethyl)methylamine (HN2)Variable (pH dependent)Nucleophilic substitution via aziridinium intermediateMonoglutathionyl, Diglutathionyl, PhosphorylatedBoth spontaneous and GST-catalyzed
Bis(2-chloroethyl)ethylamine (HN1)Variable (pH dependent)Nucleophilic substitution via aziridinium intermediateMonoglutathionyl, Diglutathionyl, PhosphorylatedBoth spontaneous and GST-catalyzed
4-Hydroperoxycyclophosphamide38 ± 5Direct nucleophilic attackGSH-4OOH-CP adductPrimarily spontaneous
Acrolein490 ± 100Michael additionGSH-acrolein adductBoth spontaneous and GST-catalyzed

Role of Glutathione-S-Transferase Isoenzymes in Cytoprotection

Glutathione S-transferase isoenzymes constitute a sophisticated enzymatic defense system that provides selective cytoprotection against electrophilic compounds including Allylamine, N,N-bis(2-chloroethyl)-. The human genome encodes sixteen cytosolic glutathione S-transferase enzymes distributed across seven major classes, each exhibiting distinct substrate specificities and regulatory mechanisms [6] [7].

The alpha class glutathione S-transferases demonstrate particular relevance for alkyl halide detoxification, with predominant hepatic expression and specialized function in peroxide reduction and steroid metabolism [8]. These isoenzymes catalyze the conjugation of glutathione with alkyl halides through enhanced nucleophilic substitution mechanisms, reducing the electrophilic reactivity of bis-chloroethyl compounds [7]. The alpha class enzymes exhibit tissue-specific expression patterns that correlate with exposure to environmental alkylating agents and oxidative stress conditions [8].

The pi class glutathione S-transferase, particularly GSTP1-1, plays a multifaceted role extending beyond traditional detoxification functions. This isoenzyme demonstrates high affinity for chemotherapeutic alkylating agents and participates in drug resistance mechanisms through both catalytic and noncatalytic pathways [9] [10]. GSTP1-1 functions as a regulator of mitogen-activated protein kinase signaling pathways, directly interacting with c-Jun N-terminal kinase 1 and modulating apoptosis signal-regulating kinase 1 activity [11] [7]. These regulatory functions provide additional layers of cytoprotection by controlling cellular stress responses and apoptotic pathways [12].

The mu class glutathione S-transferases contribute significantly to xenobiotic detoxification and oxidative stress management. GSTM1 and related isoenzymes demonstrate broad substrate specificity for epoxides, halomethanes, and quinone metabolites [8] [7]. The mu class enzymes exhibit polymorphic expression patterns in human populations, with null variants affecting individual susceptibility to alkylating agent toxicity [13]. These genetic variations influence the efficiency of bis-chloroethyl compound detoxification and contribute to interindividual differences in cellular resistance mechanisms.

The theta class glutathione S-transferases specialize in halomethane detoxification, with GSTT1 demonstrating particular activity toward dichloromethane and related compounds [6]. Although structurally distinct from bis-chloroethyl compounds, the theta class enzymes may contribute to cellular protection through conjugation of reactive metabolites generated during oxidative metabolism [7]. The theta class isoenzymes exhibit unique catalytic mechanisms involving addition-elimination reactions that differ from the nucleophilic substitution pathways typical of other glutathione S-transferase classes [14].

Microsomal glutathione S-transferases represent membrane-associated isoenzymes that participate in the detoxification of lipophilic electrophiles. These enzymes, including MGST1, demonstrate activity toward halogenated alkenes and may contribute to the metabolism of bis-chloroethyl compounds through membrane-localized conjugation reactions [14]. The microsomal isoenzymes operate in concert with cytosolic glutathione S-transferases to provide comprehensive cellular protection against electrophilic stress.

Table 2: Glutathione S-Transferase Isoenzyme Classes and Cytoprotective Functions

GST ClassPrimary SubstratesCellular LocalizationCytoprotective FunctionDisease Association
Alpha (GSTA)Alkyl halides, epoxides, hydroperoxidesCytosolic, hepatic predominantPeroxide reduction, steroid metabolismLiver disease, oxidative stress disorders
Pi (GSTP)Alkyl halides, PAH metabolites, chemotherapeuticsCytosolic, placental, tumor cellsDrug resistance, JNK regulation, MAPK signalingCancer drug resistance, chemotherapy response
Mu (GSTM)Epoxides, halomethanes, quinonesCytosolic, widespread distributionXenobiotic detoxification, oxidative stressCancer susceptibility, drug metabolism
Theta (GSTT)Halomethanes, dichloromethaneCytosolic, liver, kidneyDichloromethane detoxificationChemical toxicity, cancer risk

Nucleophilic Scavenging at Critical Thiol Residues

Critical thiol residues throughout cellular proteins constitute the primary nucleophilic scavenging system that provides immediate protection against electrophilic attack by Allylamine, N,N-bis(2-chloroethyl)- and related alkylating agents. These thiol groups, predominantly located on exposed cysteine residues, function as sacrificial nucleophiles that preferentially react with electrophiles to prevent damage to more sensitive cellular targets [15] [16].

Protein surface cysteine residues represent the quantitatively dominant free thiol pool within cells, with concentrations reaching 60-90 millimolar in mitochondrial compartments [15]. This concentration significantly exceeds that of glutathione, establishing surface protein thiols as the primary line of defense against electrophilic compounds [15]. The exposed nature of these cysteine residues renders them highly accessible to bis-chloroethyl compounds, enabling rapid nucleophilic scavenging reactions that compete effectively with reactions at critical cellular targets such as DNA bases [16].

The reactivity of critical thiol residues depends fundamentally on their acid dissociation constants, which determine the proportion of deprotonated thiolate anions available for nucleophilic attack. Most surface cysteine residues exhibit pKa values between 8.0 and 9.0, resulting in limited ionization at physiological pH conditions [17] [18]. However, specialized cysteine residues in enzyme active sites may demonstrate significantly lower pKa values due to stabilization by neighboring amino acid residues, enhancing their nucleophilicity and scavenging capacity [19] [16].

Peroxiredoxin cysteine residues exemplify highly reactive thiol groups that provide specialized protection against electrophilic stress. These cysteines exhibit pKa values between 5.0 and 6.5, ensuring near-complete ionization at physiological pH and conferring extraordinary reactivity toward electrophiles [19] [16]. The catalytic cysteine of peroxiredoxins can achieve reaction rates with electrophiles that exceed those of free cysteine by several orders of magnitude, reflecting optimal protein structural optimization for nucleophilic reactivity [19].

Thioredoxin systems contribute to nucleophilic scavenging through both direct reaction with electrophiles and regeneration of oxidized protein thiols. The active site cysteines of thioredoxin demonstrate enhanced nucleophilicity due to their low pKa values and optimal positioning within the protein structure [16]. These residues can undergo thiol-disulfide exchange reactions with alkylated proteins, effectively transferring electrophilic damage from critical cellular proteins to the thioredoxin system for subsequent reduction and regeneration [20].

Metallothionein represents a specialized class of thiol-rich proteins that provide metal-coordinated nucleophilic scavenging capacity. The twenty cysteine residues in metallothionein can bind multiple metal ions while retaining reactivity toward electrophiles [21]. The metal coordination enhances the nucleophilicity of the thiol groups through electronic effects, creating a highly effective scavenging system for electrophilic compounds [21]. Additionally, metallothionein demonstrates rapid turnover and regeneration, maintaining continuous protection against sustained electrophilic stress [21].

The albumin Cys34 residue functions as the primary circulating thiol that provides systemic protection against electrophilic compounds in plasma and extracellular fluids [20]. This cysteine residue exhibits moderate reactivity with electrophiles and serves as a transport mechanism for bis-chloroethyl compound metabolites [20]. The albumin-bound electrophile conjugates demonstrate altered pharmacokinetic properties that may influence tissue distribution and elimination of alkylating agent metabolites.

Regeneration mechanisms ensure the continuous availability of critical thiol residues for nucleophilic scavenging. The glutathione-glutaredoxin system reduces protein mixed disulfides formed during thiol scavenging reactions, restoring the original thiol groups for repeated protective cycles [20] [15]. Thioredoxin reductase systems provide NADPH-dependent reduction of oxidized thioredoxin, maintaining the capacity for thiol-disulfide exchange reactions [16]. These regenerative pathways prevent the depletion of critical thiol residues during sustained exposure to electrophilic stress.

Table 3: Critical Thiol Groups and Nucleophilic Scavenging Mechanisms

Thiol TypeConcentration (mM)pKa RangePrimary FunctionReactivity with ElectrophilesRegeneration Mechanism
Glutathione (GSH)0.1-10 (cytoplasm)8.9General detoxification, redox bufferHigh (soft nucleophile)Glutathione reductase/NADPH
Protein Surface Cysteines60-90 (mitochondria)8.0-9.0Protein surface protection, antioxidantModerate to highGSH/Grx system, Trx system
Peroxiredoxin CysteineLow abundance5.0-6.5Peroxide reduction, oxidative stressVery high (specialized)Thioredoxin, ascorbate
Thioredoxin CysteineVariable6.5-7.5Protein disulfide reduction, signalingHigh (redox active)Thioredoxin reductase/NADPH
Metallothionein CysteinesVariable7.0-8.5Metal sequestration, detoxificationVery high (metal-coordinated)Metal exchange, reduction

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

181.0425048 g/mol

Monoisotopic Mass

181.0425048 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types